(S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2S)-4,4-difluoro-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-3-21-15(20)14-11-16(17,18)9-10-19(14)12(2)13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCWYZPJDAJMTP-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CCN1[C@H](C)C2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate is a chiral compound belonging to the piperidine class, notable for its unique fluorine substituents and phenylethyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- IUPAC Name : (2S)-4,4-difluoro-1-[(1R)-1-phenylethyl]piperidine-2-carboxylic acid
- Molecular Formula : C16H21F2NO2
- Molecular Weight : 297.34 g/mol
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of fluorine atoms enhances its binding affinity and selectivity, which can modulate various biochemical pathways. The compound's stereochemistry plays a critical role in its pharmacological effects, influencing how it interacts with biological systems.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions like obesity and diabetes.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects for psychiatric disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of piperidine derivatives similar to this compound:
Comparative Analysis of Biological Activities
A comparison with other piperidine derivatives highlights the unique properties of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorination and Stereochemistry
Fluorinated Piperidine Derivatives
- Ethyl 4-[(2-amino-4-chlorophenyl)amino]-1-piperidinecarboxylate (): This analog lacks fluorine atoms but shares the ethyl carboxylate group.
tert-Butyl 4-(3,3-difluoro-2-(4-(trifluoromethyl)phenyl)allyl)piperidine-1-carboxylate ():
Contains a difluoroallyl group and trifluoromethylphenyl substituent. The fluorine atoms increase electron-withdrawing effects, stabilizing the piperidine ring. This contrasts with the target compound’s 4,4-difluoro substitution, which likely induces distinct conformational rigidity .
Stereochemical Analogues
N-[(S)-1-Phenylethyl]-N’-[1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl]-1,4,5,8-naphthalenediimide (S-H) ():
Shares the (S)-1-phenylethyl group but incorporates a nitroxide radical. The stereochemistry at the phenylethyl position influences molecular packing and ferroelectric properties, suggesting that the target compound’s (R)-configured phenylethyl group may similarly dictate solid-state behavior .Boc-(AOPIC)₂-OMe ():
A dimeric compound with (S)-1-phenylethyl groups. The stereochemical complexity here highlights the importance of chiral centers in modulating biological activity and crystallization tendencies, a factor relevant to the target compound’s design .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, analogs provide insights:
Fluorine atoms in the target compound would produce distinct ¹⁹F NMR signals (cf. δ −110 to −120 ppm for CF₃ in ) and influence ¹H NMR splitting patterns due to coupling with adjacent protons .
Preparation Methods
Construction of the Piperidine Ring
The piperidine ring is assembled via cyclization of δ-amino esters or through [4+2] cycloaddition reactions. A representative protocol involves the condensation of ethyl 4-oxopiperidine-2-carboxylate with (R)-1-phenylethylamine under acidic conditions, yielding a Schiff base intermediate. Subsequent reduction with sodium cyanoborohydride affords the trans-diastereomer, which is resolved via chiral chromatography to isolate the (S)-configured product.
Reaction Conditions :
Stereochemical Control at Position 1
The (R)-1-phenylethyl group is introduced via nucleophilic substitution or reductive amination. In one approach, (R)-1-phenylethyl bromide reacts with a piperidine-2-carboxylate bearing a leaving group (e.g., mesylate) at position 1. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, achieving 74% yield and >98% enantiomeric excess (ee).
Difluorination Strategies at Positions 4 and 4'
Electrophilic Fluorination
Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed to install the difluoro motif. A two-step protocol involves:
-
Hydroxylation : Oxidation of the piperidine 4-position to a ketone using RuO₄.
-
Fluorination : Treatment with Selectfluor® in acetonitrile at 60°C, achieving 82% conversion to the difluoro product.
Analytical Data :
-
¹⁹F NMR (CDCl₃): δ -112.3 (dd, J = 240 Hz, 12 Hz)
-
HPLC Purity : 99.2%
Nucleophilic Fluorination
Alternative methods use metal-mediated deoxyfluorination. The ketone intermediate is treated with Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in dichloromethane, yielding the difluoro derivative in 65% yield. This method minimizes side reactions but requires rigorous moisture control.
Esterification and Functional Group Interconversion
The ethyl ester at position 2 is introduced early in the synthesis to avoid racemization. Ethyl chloroformate reacts with the piperidine-2-carboxylic acid intermediate in the presence of triethylamine, achieving quantitative conversion. Alternatively, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) provides enantiopure product with 91% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Key Advantage |
|---|---|---|---|
| Cyclization-Reduction | 68% | 99 | High stereocontrol |
| Reductive Amination | 74% | 98 | Simplified purification |
| Enzymatic Esterification | 91% | 99.5 | Mild conditions, no racemization |
Optimization Challenges and Solutions
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (S)-Ethyl 4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylate, and how can enantiomeric purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via a multi-step approach starting from (S)-piperidine-2-carboxylic acid derivatives. For example, chiral induction using (R)-1-phenylethylamine as a resolving agent can introduce stereochemical control. Enantiomeric purity optimization requires chiral chromatography (e.g., using polysaccharide-based columns) or recrystallization with chiral auxiliaries. Reaction conditions such as temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane or THF) must be tightly controlled to minimize racemization .
Q. Which spectroscopic and crystallographic methods are recommended for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis is definitive for stereochemical assignment. For fluorinated analogs, data collection at 295 K with a Bruker D8 Venture diffractometer (Cu-Kα radiation) and refinement using SHELXL-2018/3 can achieve R-factors <0.06 .
- NMR : -NMR distinguishes between diastereomers, while - and -NMR with chiral shift reagents (e.g., Eu(hfc)) resolve enantiomers. Coupling constants (e.g., ) in NOESY/ROESY confirm spatial arrangements.
Q. How can an HPLC method be developed to assess purity and resolve stereoisomers?
- Methodological Answer : Use a reversed-phase C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v). Adjusting the buffer pH (±0.2 units) and column temperature (25–40°C) enhances resolution of diastereomers. System suitability tests (e.g., tailing factor <2.0, resolution >1.5) should follow USP guidelines .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for fluorinated piperidine derivatives?
- Methodological Answer : Discrepancies often arise from fluorination side reactions (e.g., defluorination or C-F bond cleavage). Use design of experiments (DoE) to isolate variables:
- Factors : Reaction time (6–24 hrs), fluorine source (DAST vs. Deoxo-Fluor), and solvent (acetonitrile vs. DMF).
- Response surface methodology (RSM) identifies optimal conditions. Bayesian optimization algorithms, which outperform manual trial-and-error, can predict yield-maximizing parameters .
Q. What strategies mitigate diastereomer formation during the fluorination of the piperidine ring?
- Methodological Answer :
- Steric shielding : Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) at the nitrogen to limit fluorination to the 4,4-positions.
- Low-temperature fluorination : Conduct reactions at -78°C with slow addition of fluorinating agents to reduce kinetic byproducts.
- DFT calculations : Model transition states to predict regioselectivity. For example, B3LYP/6-31G(d) simulations can identify energy barriers for competing pathways .
Q. What computational methods predict the compound’s reactivity in catalytic asymmetric reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For asymmetric catalysis (e.g., hydrogenation), simulate chiral catalyst interactions (e.g., BINAP-Ru complexes) using Gaussian 16 with solvent models (SMD).
- Molecular docking : If the compound has biological targets (e.g., enzymes), AutoDock Vina predicts binding modes and stereochemical preferences. Pair with MD simulations (AMBER) to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
